3-(Oxolan-3-yl)oxolane-3-carbaldehyde
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Overview
Description
3-(Oxolan-3-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of oxolane, featuring an aldehyde functional group at the third position of the oxolane ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with appropriate aldehyde precursors under controlled conditions. One common method involves the use of oxolane-3-carbaldehyde as a starting material, which undergoes a series of reactions to introduce the oxolan-3-yl group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in both chemical synthesis and biological studies to probe the activity of different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Oxolane-3-carbaldehyde: A simpler derivative with similar reactivity.
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde: Another derivative with a different substitution pattern.
Oxolan-3-one: A related compound with a ketone functional group instead of an aldehyde.
Uniqueness
3-(Oxolan-3-yl)oxolane-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(oxolan-3-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-9(2-4-12-7-9)8-1-3-11-5-8/h6,8H,1-5,7H2 |
InChI Key |
CISVXRSPVIXCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2(CCOC2)C=O |
Origin of Product |
United States |
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